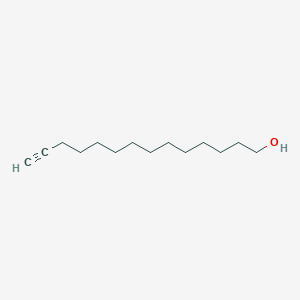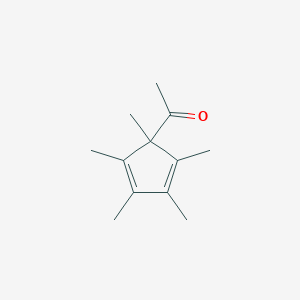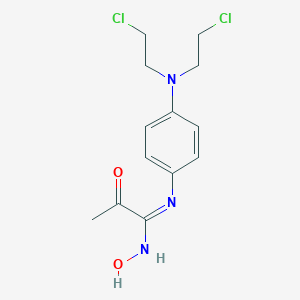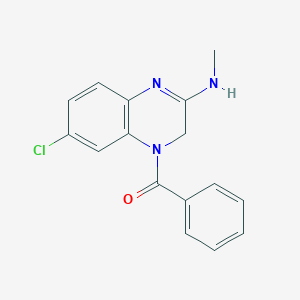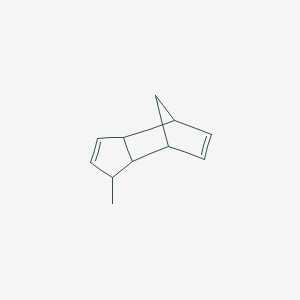
1-甲基二环戊二烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is a useful research compound. Its molecular formula is C11H14 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
不饱和聚酯树脂的合成
1-甲基二环戊二烯 (MeDCPD) 用于合成不饱和聚酯树脂 (UPRs)。这些树脂主要用于船体、甲板和浴室设施 . 与邻苯二甲酸或间苯二甲酸聚酯相比,这些聚合物的主要优势是收缩率相对较低,苯乙烯排放量减少,成本更低,并且薄层固化速度快 .
脆性材料的生产
当 MeDCPD 的浓度较高(高达 65%)时,会导致生产出更柔软、更脆的材料 . 此特性在某些应用中可能很有用,在这些应用中,脆性是所需的特性。
较低的玻璃化转变温度
用 MeDCPD 制成的材料具有较低的玻璃化转变温度 . 此特性在对温度变化的抵抗力不是主要问题的情况下可能是有益的。
较低的化学抗性
用 MeDCPD 制成的材料由于其不同的化学结构而具有较低的化学抗性 . 此特性在化学抗性不是主要要求的应用中可能是有利的。
在低要求应用中的使用
DCPD 树脂(包括 MeDCPD)主要用于“低要求应用”,例如船体和甲板,或用于家庭设施,通常是浴缸 .
在 Diels–Alder 方法和“水法”中的使用
用于生产改性 UP 的合成路线有很多,但 Diels–Alder 方法和“水法”是最常用的两种 . MeDCPD 用于这些过程。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene involves the cyclization of a precursor compound. The precursor can be synthesized through a series of reactions starting from a commercially available starting material.", "Starting Materials": [ "3-methyl-1-butene", "Bromine", "Sodium hydroxide", "Sodium iodide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Acetic anhydride", "Sodium carbonate", "4-bromo-1,1-dimethylbut-3-en-2-one", "Sodium methoxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "3-methyl-1-butene is reacted with bromine in the presence of sodium hydroxide to yield 2-bromo-3-methylbutane.", "2-bromo-3-methylbutane is then reacted with sodium iodide in acetone to yield 2-iodo-3-methylbutane.", "2-iodo-3-methylbutane is reacted with sodium borohydride in methanol to yield 3-methylbutan-1-ol.", "3-methylbutan-1-ol is reacted with acetic anhydride and sodium acetate in acetic acid to yield 3-acetoxy-3-methylbutane.", "3-acetoxy-3-methylbutane is reacted with sodium carbonate in water to yield 3-hydroxy-3-methylbutan-1-one.", "4-bromo-1,1-dimethylbut-3-en-2-one is reacted with sodium methoxide in methanol to yield 4-methoxy-1,1-dimethylbut-3-en-2-one.", "4-methoxy-1,1-dimethylbut-3-en-2-one is reacted with 3-hydroxy-3-methylbutan-1-one in the presence of hydrogen gas and palladium on carbon catalyst to yield the precursor compound, 1-methyl-3-(4-methoxy-1,1-dimethylbut-3-en-2-yl) cyclohexene.", "The precursor compound is then cyclized by heating under acidic conditions to yield the final product, 1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene." ] } | |
CAS 编号 |
16327-42-7 |
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
(1R,7S)-5-methyltricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C11H14/c1-7-2-5-10-8-3-4-9(6-8)11(7)10/h2-5,7-11H,6H2,1H3/t7?,8-,9+,10?,11?/m0/s1 |
InChI 键 |
VRLWYYZVFNNMET-HTZPYZLISA-N |
手性 SMILES |
CC1C=CC2C1[C@H]3C[C@@H]2C=C3 |
SMILES |
CC1C=CC2C1C3CC2C=C3 |
规范 SMILES |
CC1C=CC2C1C3CC2C=C3 |
Pictograms |
Flammable |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Kinetics of thermal isomerization of 1-methyldicyclopentadiene"?
A1: The research paper investigates the kinetics, or the rate, of thermal isomerization of 1-Methyldicyclopentadiene. [] This means the researchers are studying how the compound changes its structure when exposed to heat and how fast this transformation occurs. This information is crucial for understanding the compound's behavior under different conditions and its potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
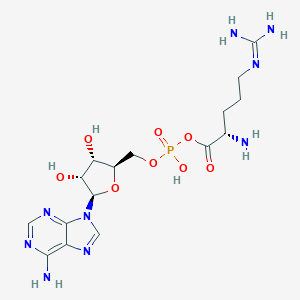
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)


